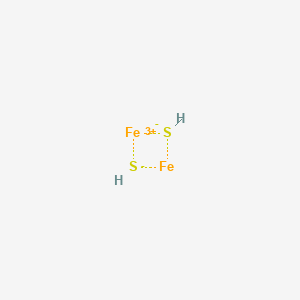

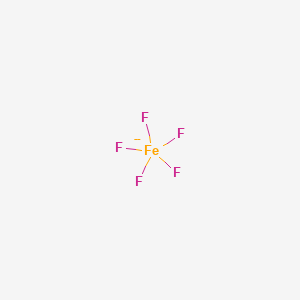

di-mu-sulfido-diiron(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

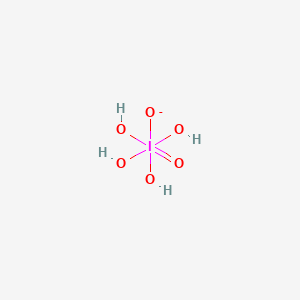

Di-mu-sulfido-diiron(2+) is a Fe2S2 iron-sulfur cluster.

Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation

- Di-μ-carboxylato)diiron(II) complexes, similar to di-μ-sulfido-diiron(III), are effective in catalyzing oxo transfer reactions, converting phosphines to phosphine oxides and dimethyl sulfide to dimethyl sulfoxide (Tshuva et al., 2002).

Cluster Iron-Sulfide Bonds

- The study of cluster iron-sulfide bonds in FenSm complexes offers insights into Fe-S bond cleavage, reminiscent of substrate activation in nitrogenase enzymes, which is crucial for understanding the lability of Fe-S bonds in FeS clusters (Buratto et al., 2021).

Biomimetics of Diiron Subsite

- Research on sulfur oxygenates of biomimetics of the diiron subsite of the [FeFe]-hydrogenase active site highlights the specific site of oxygenation in diiron organometallics. This study has implications for understanding the oxygenation process and its effects on enzymatic functions (Liu et al., 2009).

Photooxidation of Olefins

- Diiron(III) mu-oxo meso-tripentafluorophenyl bisporphyrin, a variant of di-μ-sulfido-diiron(III), can photocatalyze the oxidation of sulfides and olefins using visible light and molecular oxygen (Rosenthal et al., 2005).

Intermediates in Enzyme Cofactor Assembly

- A (mu-1,2-peroxo)diiron(III/III) complex has been identified as an intermediate in the assembly of the iron-radical cofactor of ribonucleotide reductase. This finding provides a deeper understanding of the cofactor assembly in essential enzymes (Yun et al., 2007).

Modeling Peroxo Intermediates of Non-Heme Diiron Proteins

- Structural and spectroscopic characterization of (mu-hydroxo or mu-oxo)(mu-peroxo)diiron(III) complexes offers insights into the structure and function of peroxo intermediates in non-heme diiron proteins, relevant to understanding enzyme mechanisms (Zhang et al., 2005).

Eigenschaften

Molekularformel |

Fe2H2S2+ |

|---|---|

Molekulargewicht |

177.8 g/mol |

IUPAC-Name |

iron;iron(3+);sulfanide |

InChI |

InChI=1S/2Fe.2H2S/h;;2*1H2/q;+3;;/p-2 |

InChI-Schlüssel |

ASRGRFCBJWADTH-UHFFFAOYSA-L |

Kanonische SMILES |

[SH-].[SH-].[Fe].[Fe+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)

![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)